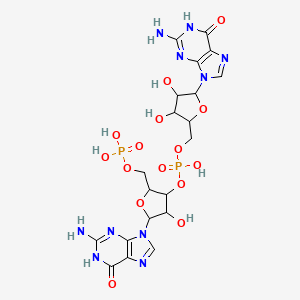

5'-Phosphoguanylyl-(3',5')-guanosine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N10O15P2/c21-19-25-13-7(15(34)27-19)23-3-29(13)17-10(32)9(31)5(43-17)1-42-47(39,40)45-12-6(2-41-46(36,37)38)44-18(11(12)33)30-4-24-8-14(30)26-20(22)28-16(8)35/h3-6,9-12,17-18,31-33H,1-2H2,(H,39,40)(H2,36,37,38)(H3,21,25,27,34)(H3,22,26,28,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHOHLFQOXAZHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C5N=C(NC6=O)N)COP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N10O15P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Molecular Architecture and Biological Significance of 5'-Phosphoguanylyl-(3',5')-guanosine (pGpG): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Phosphoguanylyl-(3',5')-guanosine (pGpG), a linear dinucleotide, has emerged as a critical intermediate in the intricate signaling network of the bacterial second messenger, cyclic diguanylate (c-di-GMP). Once considered merely a degradation product, recent studies have unveiled its role as a signaling molecule in its own right, influencing gene expression, biofilm formation, and virulence in various bacterial species. This technical guide provides a comprehensive overview of the structure of pGpG, its central role in the c-di-GMP degradation pathway, available quantitative data on its enzymatic processing, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers investigating bacterial signaling, antimicrobial drug development, and the broader field of nucleotide-based regulation.

The Core Structure of this compound

This compound, commonly abbreviated as pGpG, is a dinucleotide composed of two guanosine (B1672433) units linked by a phosphodiester bond between the 3' hydroxyl group of one guanosine and the 5' hydroxyl group of the other. A phosphate (B84403) group is also attached to the 5' hydroxyl group of the first guanosine residue.

Chemical Formula: C₂₀H₂₆N₁₀O₁₅P₂

IUPAC Name: [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate

The structure consists of two ribose sugars, each attached to a guanine (B1146940) nucleobase. The defining features are the 3',5'-phosphodiester linkage and the 5'-monophosphate on the terminal guanosine. This linear arrangement distinguishes it from its cyclic precursor, c-di-GMP.

Signaling Pathways and Biological Role

The primary known role of pGpG is as a key intermediate in the enzymatic degradation of cyclic di-GMP.[1][2] This pathway is a cornerstone of bacterial signal transduction, regulating a wide array of cellular processes.

The c-di-GMP Degradation Pathway

The intracellular concentration of c-di-GMP is tightly controlled by the opposing activities of diguanylate cyclases (DGCs) with GGDEF domains, which synthesize c-di-GMP from two GTP molecules, and phosphodiesterases (PDEs), which degrade it.[2][3] There are two main classes of PDEs involved in c-di-GMP degradation:

-

EAL domain-containing PDEs: These enzymes hydrolyze the phosphodiester bond in c-di-GMP to produce the linear intermediate, pGpG.[1][4]

-

HD-GYP domain-containing PDEs: These enzymes can further degrade c-di-GMP, ultimately yielding two molecules of guanosine monophosphate (GMP).[1][3]

pGpG itself is further hydrolyzed to two molecules of GMP by other enzymes, such as the oligoribonuclease Orn and the pGpG-specific phosphodiesterase PggH, thus completing the degradation pathway.[5][6]

pGpG as a Signaling Molecule

Beyond its role as a metabolic intermediate, pGpG has been shown to function as a signaling molecule. In the plant pathogen Erwinia amylovora, elevated levels of pGpG have been demonstrated to regulate the expression of numerous genes involved in metabolism, transport, and virulence.[1] Furthermore, pGpG can act as a feedback inhibitor of some EAL domain phosphodiesterases, thereby modulating the intracellular levels of c-di-GMP.[5][6] This suggests a more complex regulatory role for pGpG than previously appreciated, where its concentration, in concert with that of c-di-GMP, fine-tunes bacterial behavior.

Quantitative Data

The study of pGpG is an emerging field, and quantitative data is still relatively scarce. However, key enzymatic kinetic parameters for a pGpG-specific phosphodiesterase have been determined.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| PggH (pGpG phosphodiesterase) | Vibrio cholerae | pGpG | 1.8 ± 0.2 | 11.3 ± 0.3 | [5] |

Table 1: Michaelis-Menten kinetics of PggH for pGpG.

Additionally, transcriptomic studies in Erwinia amylovora have identified genes whose expression is significantly altered in response to elevated pGpG levels. A selection of these genes is presented below.

| Gene Category | Upregulated Genes (Examples) | Downregulated Genes (Examples) | Organism | Reference |

| Metabolism & Transport | glpF, glpK (glycerol transport) | - | Erwinia amylovora | [1] |

| Virulence & Pathogenesis | - | hrp genes (Type III secretion) | Erwinia amylovora | [1] |

Table 2: Examples of genes regulated by pGpG in Erwinia amylovora.

Experimental Protocols

The following section provides detailed methodologies for key experiments related to the study of this compound.

Enzymatic Synthesis and Purification of pGpG

A common method for producing pGpG in the laboratory is through the enzymatic degradation of c-di-GMP using a purified EAL domain-containing phosphodiesterase.

Objective: To produce and purify pGpG for use as a standard or substrate in subsequent experiments.

Materials:

-

Purified EAL domain phosphodiesterase (e.g., from Pseudomonas aeruginosa or Vibrio cholerae)

-

Cyclic di-GMP sodium salt

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Quenching solution (e.g., 0.5 M EDTA)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

-

Mobile Phase B: Acetonitrile

-

Lyophilizer

Protocol:

-

Enzymatic Reaction:

-

Set up a reaction mixture containing c-di-GMP (e.g., 1 mM) in the reaction buffer.

-

Initiate the reaction by adding the purified EAL domain phosphodiesterase to a final concentration of 1-5 µM.

-

Incubate the reaction at 37°C for 2-4 hours. The progress of the reaction can be monitored by taking time points and analyzing the samples by HPLC.

-

Stop the reaction by adding an equal volume of the quenching solution.

-

-

HPLC Purification:

-

Filter the quenched reaction mixture through a 0.22 µm syringe filter.

-

Inject the filtered sample onto a C18 HPLC column pre-equilibrated with 95% Mobile Phase A and 5% Mobile Phase B.

-

Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).

-

Monitor the elution profile at 254 nm. pGpG will typically elute later than c-di-GMP.

-

Collect the fractions corresponding to the pGpG peak.

-

-

Desalting and Lyophilization:

-

Pool the pGpG-containing fractions.

-

Remove the organic solvent and volatile salts by repeated co-evaporation with water using a rotary evaporator or by using a desalting column.

-

Freeze the desalted pGpG solution and lyophilize to obtain a white powder.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized pGpG using mass spectrometry and NMR spectroscopy.

-

Quantification of pGpG by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of pGpG in biological samples.

Objective: To accurately measure the concentration of pGpG in bacterial cell extracts.

Materials:

-

Bacterial cell pellet

-

Extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20, v/v/v)

-

LC-MS/MS system with a C18 reverse-phase column

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

pGpG standard for calibration curve

Protocol:

-

Sample Extraction:

-

Resuspend the bacterial cell pellet in the cold extraction solvent.

-

Lyse the cells by sonication or bead beating.

-

Centrifuge the lysate at high speed to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Inject a defined volume of the extract onto the C18 column.

-

Separate the metabolites using a gradient of Mobile Phase B.

-

Perform mass spectrometric analysis in negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for pGpG (e.g., m/z 707.1 -> 348.1).

-

-

Quantification:

-

Prepare a standard curve using known concentrations of the pGpG standard.

-

Quantify the amount of pGpG in the samples by comparing their peak areas to the standard curve.

-

Experimental Workflow for Characterizing a pGpG-degrading Enzyme

The following workflow outlines the key steps to identify and characterize a novel enzyme with pGpG degradation activity.

Conclusion

This compound is increasingly recognized as a pivotal molecule in bacterial signaling, acting as both a key intermediate in the c-di-GMP degradation pathway and as a signaling molecule that can modulate gene expression and enzymatic activity. The structural and functional understanding of pGpG, along with robust experimental protocols for its synthesis, purification, and quantification, are essential for advancing our knowledge of bacterial regulatory networks. Further research into the diverse roles of pGpG across different bacterial species will undoubtedly uncover new layers of complexity in nucleotide-based signaling and may reveal novel targets for the development of antimicrobial therapeutics. This guide provides a foundational resource for researchers poised to explore the multifaceted world of this important dinucleotide.

References

- 1. pGpG-signaling regulates virulence and global transcriptomic targets in Erwinia amylovora - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Controlling biofilm development through cyclic di-GMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polarity of c-di-GMP synthesis and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A pGpG-specific phosphodiesterase regulates cyclic di-GMP signaling in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A pGpG-specific phosphodiesterase regulates cyclic di-GMP signaling in Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oligoribonuclease is the primary degradative enzyme for pGpG in Pseudomonas aeruginosa that is required for cyclic-di-GMP turnover - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of 2'3'-cGAMP: A Technical Guide to a Pivotal Second Messenger in Innate Immunity

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The innate immune system stands as the first line of defense against invading pathogens and cellular insults. A cornerstone of this system is the cGAS-STING signaling pathway, which functions as a sentinel for the presence of cytosolic DNA—a hallmark of viral and bacterial infections, as well as cellular damage. The discovery of 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2'3'-cGAMP) as the endogenous second messenger that bridges DNA sensing by cyclic GMP-AMP synthase (cGAS) to the activation of the Stimulator of Interferon Genes (STING) protein represents a paradigm shift in our understanding of innate immunity. This technical guide provides an in-depth exploration of the seminal discovery of 2'3'-cGAMP, detailing the key experiments, quantitative data, and methodologies that unveiled its critical role. Furthermore, this document presents signaling pathways and experimental workflows as visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

The Dawn of a New Signaling Cascade: The Identification of cGAS

Prior to 2013, it was established that cytosolic double-stranded DNA (dsDNA) could elicit a potent type I interferon response, and that this process was dependent on the endoplasmic reticulum-resident protein STING.[1] However, the precise mechanism of how cytosolic dsDNA was sensed to activate STING remained a critical unanswered question in the field of immunology.

The breakthrough came from the meticulous work of Sun et al., who employed a combination of biochemical fractionation and quantitative mass spectrometry to identify the cytosolic DNA sensor.[2] Their research pinpointed a previously uncharacterized protein, which they named cyclic GMP-AMP synthase (cGAS), as the key enzyme responsible for this sensing and subsequent signaling.[2]

Experimental Protocol: Identification and Purification of cGAS

The following protocol is a summary of the methodology used to identify and purify cGAS from cell lysates.

Objective: To isolate the cellular factor responsible for producing a STING-activating ligand in response to cytosolic DNA.

Materials:

-

L929 cells

-

Cytosolic extract preparation buffers

-

A series of chromatography columns (e.g., ion exchange, size exclusion)

-

Mass spectrometry-compatible reagents

-

dsDNA (e.g., herring testis DNA)

Procedure:

-

Preparation of Cytosolic Extracts: L929 cells were cultured and harvested. The cells were then lysed under hypotonic conditions to release cytosolic contents, followed by centrifugation to remove nuclei and other organelles.

-

Biochemical Fractionation: The cytosolic extract was subjected to a series of chromatographic steps to separate proteins based on their physical and chemical properties. This included anion exchange, cation exchange, and size exclusion chromatography.

-

Activity-Guided Purification: At each stage of purification, fractions were tested for their ability to produce a STING-activating ligand. This was typically assessed by incubating the fraction with ATP, GTP, and dsDNA, and then adding the reaction product to digitonin-permeabilized cells and measuring the phosphorylation of STING or the induction of an interferon-stimulated gene (ISG) reporter.

-

Identification by Mass Spectrometry: The active fractions from the final purification step were resolved by SDS-PAGE. Protein bands that correlated with the enzymatic activity were excised, subjected to in-gel trypsin digestion, and the resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein.

Unveiling the Messenger: The Discovery of 2'3'-cGAMP

With cGAS identified as the cytosolic DNA sensor, the next crucial step was to determine the identity of the second messenger it produced. It was hypothesized that this molecule was the key that unlocked STING activation.

Through a series of elegant experiments, it was demonstrated that cGAS synthesizes a cyclic dinucleotide from ATP and GTP.[2][3] Further structural and enzymatic analyses by several groups revealed that this was not a canonical cyclic dinucleotide with two 3'-5' phosphodiester bonds, but rather a novel molecule, 2'3'-cGAMP, containing one 2'-5' and one 3'-5' phosphodiester linkage.[2][3] This unique structural feature was found to be critical for its high-affinity binding to and activation of STING.[4]

Experimental Protocol: Enzymatic Synthesis and Purification of 2'3'-cGAMP

The following protocol outlines the in vitro synthesis of 2'3'-cGAMP using purified cGAS.

Objective: To produce and purify 2'3'-cGAMP for structural and functional studies.

Materials:

-

Purified recombinant cGAS

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 µM ZnCl₂)

-

ATP and GTP

-

dsDNA activator (e.g., herring testis DNA or a long synthetic oligonucleotide)

-

High-performance liquid chromatography (HPLC) system with an anion exchange or reverse-phase column

Procedure:

-

Enzymatic Reaction: In a reaction tube, combine purified cGAS, dsDNA activator, ATP, and GTP in the reaction buffer. Incubate the mixture at 37°C for a defined period (e.g., 1-4 hours).

-

Reaction Termination: Stop the reaction by heat inactivation of the cGAS enzyme (e.g., 95°C for 5 minutes).

-

Removal of Protein and DNA: Centrifuge the reaction mixture to pellet the denatured protein and precipitated DNA.

-

Purification by HPLC: Filter the supernatant and inject it onto an HPLC column. Elute 2'3'-cGAMP using a suitable buffer gradient (e.g., ammonium (B1175870) acetate).

-

Quantification and Confirmation: Collect the fractions containing 2'3'-cGAMP. Quantify the yield by measuring the absorbance at 254 nm and confirm the identity and purity using liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocol: Identification of 2'3'-cGAMP by Mass Spectrometry

The following is a generalized protocol for the identification and structural elucidation of 2'3'-cGAMP by mass spectrometry.

Objective: To determine the molecular mass and fragmentation pattern of the cGAS product to confirm its identity as 2'3'-cGAMP.

Materials:

-

Purified 2'3'-cGAMP

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Volatile buffers for mobile phase (e.g., ammonium carbonate, formic acid in acetonitrile)

Procedure:

-

Sample Preparation: The purified 2'3'-cGAMP sample is diluted in a solvent compatible with the LC-MS system.

-

Liquid Chromatography Separation: The sample is injected into the LC system, where it is separated from other components on a suitable column (e.g., a reverse-phase or anion-exchange column).

-

Mass Spectrometry Analysis: The eluent from the LC column is introduced into the mass spectrometer.

-

Full Scan MS: The instrument is operated in full scan mode to determine the mass-to-charge ratio (m/z) of the intact molecule. For 2'3'-cGAMP, a protonated molecular ion [M+H]⁺ at an m/z of 675.1 is expected.[5][6]

-

Tandem MS (MS/MS): The parent ion (m/z 675.1) is selected and fragmented. The resulting fragment ions are then analyzed. The specific fragmentation pattern, including characteristic daughter ions at m/z 136, 312, 476, and 524, provides structural information that can distinguish 2'3'-cGAMP from other isomers like 3'3'-cGAMP.[5]

-

Quantitative Data Summary

The following tables summarize key quantitative data from seminal studies on the discovery and characterization of 2'3'-cGAMP.

| Parameter | Value | Reference |

| Enzymatic Synthesis of 2'3'-cGAMP | ||

| Yield of 2'3'-cGAMP from E. coli expression system | 60 ± 2 mg/L | [1] |

| In vitro synthesis yield with purified cGAS | 85-90% | [1] |

| Mass Spectrometry of 2'3'-cGAMP | ||

| Mass-to-charge ratio (m/z) of [M+H]⁺ | 675.1 | [5][6] |

| Characteristic daughter ions (m/z) | 136, 312, 476, 524 | [5] |

| cGAS Activity Assay | ||

| Standard curve range for 2'3'-cGAMP ELISA | 4.57-10,000 pM | [7] |

| Sensitivity (80% B/B₀) of 2'3'-cGAMP ELISA | ~50 pM | [7] |

| Lower Limit of Detection (LLOD) of 2'3'-cGAMP ELISA | 5 pM | [7] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the cGAS-STING signaling pathway and the experimental workflow for the discovery of cGAS and 2'3'-cGAMP.

Caption: The cGAS-STING signaling pathway for cytosolic DNA sensing.

Caption: Experimental workflow for the discovery of cGAS and 2'3'-cGAMP.

Conclusion and Future Directions

The discovery of 2'3'-cGAMP and the elucidation of the cGAS-STING pathway have profoundly impacted our understanding of innate immunity. This knowledge has opened new avenues for therapeutic intervention in a wide range of diseases, including infectious diseases, autoimmune disorders, and cancer. The development of STING agonists, which mimic the action of 2'3'-cGAMP, is a particularly promising area of cancer immunotherapy.

Future research will likely focus on further dissecting the regulation of the cGAS-STING pathway, identifying novel components of the pathway, and developing more potent and specific modulators of its activity. A deeper understanding of the structural basis of cGAS activation and 2'3'-cGAMP synthesis will be crucial for the rational design of next-generation therapeutics. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals as they continue to explore this exciting and rapidly evolving field.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli [frontiersin.org]

- 7. caymanchem.com [caymanchem.com]

The Role of pGpG in the Cyclic di-GMP Degradation Pathway: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) is a ubiquitous bacterial second messenger that governs critical lifestyle transitions, most notably the switch between motile, planktonic states and sessile, biofilm-forming communities. The intracellular concentration of c-di-GMP is meticulously controlled by the balanced activities of diguanylate cyclases (DGCs) for its synthesis and phosphodiesterases (PDEs) for its degradation. The degradation of c-di-GMP is not a single-step process but a sophisticated two-step pathway where the linear dinucleotide 5'-phosphoguanylyl-(3',5')-guanosine (pGpG) emerges as a pivotal intermediate. This guide provides a detailed examination of the role of pGpG, highlighting its function not merely as a breakdown product but as a key regulatory molecule that implements feedback control on the c-di-GMP signaling network.

The Two-Step c-di-GMP Degradation Pathway

The degradation of c-di-GMP is primarily accomplished through two distinct enzymatic steps, catalyzed by two separate classes of phosphodiesterases, often designated PDE-A and PDE-B.

-

Step 1: Linearization of c-di-GMP. The first step is the hydrolysis of the cyclic c-di-GMP molecule into the linear dinucleotide pGpG. This reaction is catalyzed by phosphodiesterases (PDE-As) containing a conserved EAL domain.[1] These enzymes specifically cleave one of the two phosphodiester bonds in the c-di-GMP ring.[2]

-

Step 2: Hydrolysis of pGpG. The second step involves the breakdown of the linear pGpG into two molecules of guanosine monophosphate (GMP).[3] This hydrolysis is carried out by a second class of phosphodiesterases (PDE-Bs), which are often exoribonucleases.[3][4]

It is important to note that another class of PDEs, containing HD-GYP domains, can degrade c-di-GMP directly to GMP, sometimes via a pGpG intermediate.[1][5] However, the EAL-domain-mediated pathway is widespread, making the role of the pGpG intermediate broadly significant.[2]

pGpG as a Critical Feedback Regulator

The most crucial function of pGpG in the c-di-GMP pathway is its role as a feedback inhibitor. High concentrations of pGpG competitively inhibit the activity of the PDE-A (EAL domain) enzymes that produce it.[6][7]

This product inhibition has profound physiological consequences:

-

Extended c-di-GMP Half-Life: By slowing down the rate of c-di-GMP linearization, pGpG accumulation effectively increases the half-life of the c-di-GMP signal.[3]

-

Signal Buffering: This mechanism prevents a precipitous drop in c-di-GMP levels, allowing the cell to maintain a signaling state for a longer duration.

-

Requirement for PDE-B Activity: The feedback loop underscores the importance of efficient pGpG removal. Active PDE-B enzymes are essential to hydrolyze pGpG, thereby relieving the inhibition on PDE-As and allowing the complete termination of the c-di-GMP signal.[3][6]

Failure to degrade pGpG, for instance in a mutant lacking the primary PDE-B, leads to the accumulation of both pGpG and c-di-GMP.[8] This results in phenotypes associated with high c-di-GMP levels, such as increased biofilm formation and auto-aggregation.[8]

Key Enzymes in pGpG Metabolism

pGpG-Producing Enzymes: PDE-As (EAL Domain)

-

RocR (Pseudomonas aeruginosa): A well-characterized EAL domain-containing response regulator involved in biofilm formation and virulence.[5] Its phosphodiesterase activity is subject to inhibition by pGpG.[7]

-

YfgF (Escherichia coli): An EAL domain protein whose PDE activity is also inhibited by high concentrations of pGpG.[7]

pGpG-Degrading Enzymes: PDE-Bs

-

Oligoribonuclease (Orn): Identified as the primary PDE-B in Pseudomonas aeruginosa.[8][9] Orn is a 3'-to-5' exoribonuclease that degrades short oligoribonucleotides (2-5 nucleotides) and has been shown to rapidly convert pGpG to GMP.[2][8]

-

PggH (Vibrio cholerae): A recently identified pGpG-specific phosphodiesterase.[10][11] Unlike Orn, which has broad specificity for small RNAs, PggH exhibits high specificity for pGpG, suggesting a dedicated role in the c-di-GMP pathway.[10]

-

NrnA/NrnB (Bacillus subtilis): These exoribonucleases, analogous to Orn, serve as the primary enzymes for pGpG degradation in B. subtilis.[12]

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes known kinetic parameters for key enzymes in the pGpG metabolism pathway. Note that specific inhibitory constants (Ki) for pGpG against PDE-As are not widely reported, though the competitive inhibition mechanism is established.

| Enzyme | Organism | Role | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| PggH | Vibrio cholerae | PDE-B | pGpG | 12.11 | 0.14 | 1.16 x 104 | [10] |

| EALDos | Escherichia coli | PDE-A | c-di-GMP | 36 | ~1.67 | 4.64 x 104 | [6] |

| PdeL | Escherichia coli | PDE-A | c-di-GMP | N/A | N/A | 1.4 x 105 | [1] |

| Orn | E. coli, M. smegmatis | PDE-B | pNP-TMP* | 400 - 2000 | 1.67 - 10.83 | N/A | [4] |

Intracellular Nucleotide Concentrations

Deletion of the primary PDE-B enzyme leads to a significant accumulation of both pGpG and c-di-GMP, providing direct evidence for the physiological relevance of the feedback inhibition loop.

| Organism / Strain | Condition | c-di-GMP (µM) | pGpG (µM) | Reference |

| P. aeruginosa PA14 | Wild-Type | ~0.2-0.5 | Not Detected | [8] |

| P. aeruginosa PA14 | Δorn mutant | ~0.8-1.5 | ~0.2-0.4 | [8] |

| B. subtilis | Wild-Type | 0.08 ± 0.01 | Below Detection | [13] |

| B. subtilis | ΔnrnA ΔnrnB mutant | 0.20 ± 0.05 | 0.03 ± 0.003 | [13] |

Experimental Protocols

Quantification of pGpG and c-di-GMP by HPLC

This protocol outlines the extraction and analysis of intracellular nucleotides using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Workflow Diagram

Detailed Methodology:

-

Cell Culture and Harvesting: Grow bacterial cultures to the desired optical density. Harvest a defined number of cells by centrifugation at 4°C. Quickly wash the cell pellet with a cold buffer (e.g., PBS) to remove media components.

-

Nucleotide Extraction: Resuspend the cell pellet in a cold extraction buffer (e.g., a 40:40:20 mixture of acetonitrile:methanol:water with 0.1 N formic acid). Vortex vigorously and incubate on ice.

-

Sample Clarification: Heat the samples (e.g., 95°C for 5-10 min) to complete cell lysis and denature proteins. Centrifuge at maximum speed (≥16,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Drying and Resuspension: Transfer the supernatant to a new tube and dry completely using a vacuum concentrator. Resuspend the dried extract in a precise volume of nuclease-free water (e.g., 100-200 µL).

-

HPLC Analysis:

-

Filter the resuspended sample through a 0.2 µm syringe filter to remove any remaining insoluble material.

-

Inject a defined volume (e.g., 20 µL) onto an RP-C18 column.

-

Use a mobile phase gradient, for example, Solvent A (10 mM ammonium acetate in water) and Solvent B (10 mM ammonium acetate in methanol), to separate the nucleotides.

-

Monitor the eluent by UV absorbance at 253 nm.

-

-

Quantification: Create a standard curve by running known concentrations of pure c-di-GMP and pGpG. Integrate the area under the peaks corresponding to c-di-GMP and pGpG in the experimental samples and calculate their concentrations based on the standard curve. Normalize the results to the total protein content of the initial cell pellet.

Phosphodiesterase (PDE-A) Activity Assay

This protocol describes a general method for measuring the hydrolysis of c-di-GMP to pGpG by a purified EAL domain-containing enzyme.

Workflow Diagram

Detailed Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 8.5), a divalent cation (e.g., 10 mM MgCl₂), and the substrate, c-di-GMP (at a concentration near the expected Km).

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified PDE-A enzyme. The final reaction volume can be 50-100 µL.

-

Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 37°C). For kinetic analysis, take samples at multiple time points.

-

Reaction Quenching: Stop the reaction by adding a quenching agent (e.g., EDTA to chelate Mg²⁺) or by heat inactivation (95°C for 5 minutes).

-

Product Analysis: Analyze the amount of pGpG produced and c-di-GMP remaining using HPLC (as described in 6.1) or thin-layer chromatography (TLC) with a radiolabeled substrate ([³²P]c-di-GMP).

-

Activity Calculation: Determine the initial reaction velocity from the rate of product formation. For kinetic parameter determination, repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Inhibition Assay: To measure pGpG inhibition, perform the assay as above with a fixed concentration of c-di-GMP and varying concentrations of pGpG added to the initial reaction mixture.

pGpG-Binding Protein Identification by DRaCALA

The Differential Radial Capillary Action of Ligand Assay (DRaCALA) is a high-throughput method to screen for protein-ligand interactions, which was instrumental in identifying Orn as a pGpG-binding protein.[8]

Principle: The assay is based on the differential mobility of a small radiolabeled ligand (e.g., [³²P]pGpG) and a protein-ligand complex on a nitrocellulose membrane. Protein binds to the membrane where it is spotted, while the small, unbound ligand diffuses outwards via capillary action. A strong, concentrated spot indicates binding, whereas a diffuse spot indicates no binding.[3]

Detailed Methodology:

-

Ligand Preparation: Synthesize radiolabeled [α-³²P]pGpG.

-

Protein Source: Use either purified proteins or, for high-throughput screening, whole-cell lysates from an expression library (e.g., an ORFeome library where each clone overexpresses a single protein).

-

Binding Reaction: Mix a small amount of the cell lysate or purified protein with the radiolabeled pGpG in a binding buffer. Incubate briefly to allow complex formation.

-

Spotting: Carefully spot a small volume (1-2 µL) of the mixture onto a dry nitrocellulose membrane.

-

Imaging: Allow the membrane to dry completely. Expose the membrane to a phosphor screen and visualize the results using a phosphorimager.

-

Analysis: Analyze the resulting spots. A high-intensity, focused spot indicates that the radiolabeled pGpG was captured by a binding protein. A diffuse, low-intensity spot indicates the ligand did not bind and was free to diffuse.

Conclusion and Future Directions

The linear dinucleotide pGpG is far more than a simple intermediate in c-di-GMP degradation. It functions as a crucial intracellular signaling molecule that enacts a product-inhibition feedback loop, effectively buffering the c-di-GMP signal and ensuring a controlled, stepwise termination of the pathway. The discovery of dedicated PDE-B enzymes like Orn and PggH, which are required to hydrolyze pGpG and relieve this feedback, completes our understanding of this elegant regulatory circuit.

For drug development professionals, this pathway offers novel therapeutic targets. Inhibitors targeting PDE-B enzymes (Orn, PggH) could be developed to artificially elevate intracellular pGpG and, consequently, c-di-GMP levels. Such a strategy could be employed to force pathogenic bacteria into a biofilm state, potentially increasing their susceptibility to biofilm-specific antibiotics or host immune clearance mechanisms. Conversely, understanding the specificities of different PDE-A enzymes could allow for the design of inhibitors that target virulence-associated PDEs without globally disrupting the biofilm-motility switch.[1] Continued research into the kinetics of pGpG-protein interactions and the structural basis for PDE-B specificity will be vital for realizing these therapeutic opportunities.

References

- 1. Inhibition of P. aeruginosa c-di-GMP phosphodiesterase RocR and swarming motility by a benzoisothiazolinone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of an intertidal zone metagenome oligoribonuclease and the role of the intermolecular disulfide bond for homodimer formation and nuclease activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic Mechanism of Cyclic Di-GMP-Specific Phosphodiesterase: a Study of the EAL Domain-Containing RocR from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrolysis of the 5'-p-nitrophenyl ester of TMP by oligoribonucleases (ORN) from Escherichia coli, Mycobacterium smegmatis, and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Ubiquitous Protein Domain EAL Is a Cyclic Diguanylate-Specific Phosphodiesterase: Enzymatically Active and Inactive EAL Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A pGpG-specific phosphodiesterase regulates cyclic di-GMP signaling in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal Structure of an EAL Domain in Complex with Reaction Product 5′-pGpG | PLOS One [journals.plos.org]

- 9. Oligoribonuclease is the primary degradative enzyme for pGpG in Pseudomonas aeruginosa that is required for cyclic-di-GMP turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Oligoribonuclease is an essential component of the mRNA decay pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catalytic mechanism of cyclic di-GMP-specific phosphodiesterase: a study of the EAL domain-containing RocR from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The ubiquitous protein domain EAL is a cyclic diguanylate-specific phosphodiesterase: enzymatically active and inactive EAL domains - PubMed [pubmed.ncbi.nlm.nih.gov]

The Understated Influence: A Technical Guide to the Biological Functions of Linear Dinucleotides in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While cyclic dinucleotides (c-di-GMP and c-di-AMP) are well-established as critical second messengers in bacteria, their linear counterparts, primarily 5'-phosphoguanylyl-(3',5')-guanosine (pGpG) and 5'-phosphadenylyl-(3',5')-adenosine (pApA), have traditionally been viewed as mere degradation products. This guide illuminates the emerging understanding of linear dinucleotides as crucial regulatory molecules in their own right. Far from being inert byproducts, these molecules play a pivotal role in maintaining the fidelity of cyclic dinucleotide signaling pathways through sophisticated feedback mechanisms. An accumulation of linear dinucleotides can significantly impact bacterial physiology, influencing key processes such as biofilm formation, motility, and virulence. This document provides an in-depth exploration of the biological functions of linear dinucleotides in bacteria, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as a comprehensive resource for researchers in microbiology and drug development.

Core Biological Function: Feedback Regulation of Cyclic Dinucleotide Signaling

The principal biological function of linear dinucleotides in bacteria is the allosteric feedback inhibition of specific phosphodiesterases (PDEs). This regulatory loop is a critical mechanism for controlling the intracellular concentrations of the second messengers c-di-GMP and c-di-AMP.

1.1. pGpG-Mediated Regulation of c-di-GMP Levels:

The second messenger c-di-GMP is a key regulator of the transition between motile and sessile lifestyles in many bacteria. High levels of c-di-GMP typically promote biofilm formation and inhibit motility. The degradation of c-di-GMP is often a two-step process. First, a c-di-GMP-specific phosphodiesterase containing an EAL domain cleaves the cyclic bond to produce the linear dinucleotide pGpG. Subsequently, other phosphodiesterases, such as the oligoribonuclease Orn or the pGpG-specific hydrolase PggH, degrade pGpG into two molecules of GMP[1][2][3].

Crucially, pGpG can act as a competitive inhibitor of the EAL-domain phosphodiesterases that produce it[1][4]. When pGpG levels rise, it binds to the active site of these PDEs, reducing their efficiency in degrading c-di-GMP. This feedback inhibition leads to an accumulation of c-di-GMP, thereby reinforcing the physiological state promoted by high c-di-GMP levels, such as biofilm formation. The removal of pGpG by enzymes like Orn is therefore essential for terminating the c-di-GMP signal[2][5].

1.2. pApA-Mediated Regulation of c-di-AMP Levels:

A similar feedback mechanism exists for the regulation of c-di-AMP, a second messenger vital for cell wall homeostasis, potassium transport, and stress responses[6]. Phosphodiesterases containing DHH-DHHA1 domains, such as GdpP, hydrolyze c-di-AMP to the linear dinucleotide pApA[6][7]. Accumulation of pApA has been shown to inhibit the phosphodiesterase activity of GdpP, creating a negative feedback loop that can lead to elevated c-di-AMP levels[8]. This regulation is critical, as both abnormally high and low levels of c-di-AMP can be detrimental to bacterial growth and survival.

Signaling Pathways and Regulatory Networks

The primary signaling role of linear dinucleotides is integrated into the broader c-di-GMP and c-di-AMP metabolic pathways. Their function is to modulate the activity of these pathways rather than initiating distinct downstream signaling cascades.

References

- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. themoonlab.org [themoonlab.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Early Studies on cGAS Enzyme Substrate Specificity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic GMP-AMP synthase (cGAS) is a pivotal innate immune sensor that detects the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of microbial infections and cellular damage.[1][2][3] Upon binding to dsDNA, cGAS undergoes a conformational change and is catalytically activated to synthesize the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.[1][4][5] This cyclic dinucleotide then binds to and activates the adaptor protein STING (stimulator of interferon genes), triggering a signaling cascade that culminates in the production of type I interferons and other inflammatory cytokines to mount an antimicrobial and antitumor response. Given its central role in immunity, a thorough understanding of the substrate specificity of cGAS is critical for the development of novel therapeutics targeting this pathway. This technical guide delves into the early studies that laid the foundation for our understanding of cGAS substrate specificity, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Analysis of cGAS Substrate Specificity

Early biochemical studies were crucial in defining the precise requirements for cGAS activation and catalysis. These investigations focused on two main aspects: the nature of the nucleic acid activator and the nucleotide substrates for cGAMP synthesis.

Nucleic Acid Activator Specificity

cGAS exhibits a strong preference for double-stranded DNA as its activating ligand. Early research established that the length of the dsDNA is a critical determinant of cGAS activation. While cGAS can bind to shorter dsDNA fragments (~20 bp), efficient activation and robust 2'3'-cGAMP synthesis require longer dsDNA molecules, typically greater than 45 base pairs.[3] This length dependence is thought to facilitate the formation of a 2:2 cGAS:DNA complex, a conformation essential for catalytic activity. In contrast, single-stranded DNA (ssDNA), single-stranded RNA (ssRNA), and double-stranded RNA (dsRNA) were found to be poor activators of cGAS.[4]

| Nucleic Acid | Relative cGAS Activation | Key Findings | Reference |

| Double-stranded DNA (>45 bp) | High | Efficiently activates cGAS, leading to robust 2'3'-cGAMP synthesis. The length is critical for optimal activity. | [1] |

| Double-stranded DNA (<20 bp) | Low | Binds to cGAS but does not efficiently induce the conformational changes required for full activation. | [3] |

| Single-stranded DNA | Very Low/None | Generally does not activate cGAS. | |

| Double-stranded RNA | None | Does not serve as a ligand for cGAS activation. | [4] |

| Single-stranded RNA | None | Does not activate cGAS. | [4] |

Nucleotide Substrate Specificity and Kinetics

cGAS demonstrates high specificity for its nucleotide substrates, exclusively utilizing ATP and GTP to synthesize 2'3'-cGAMP.[4] Other nucleotide triphosphates are not efficiently used. Michaelis-Menten kinetics have been determined for ATP and GTP, providing quantitative measures of the enzyme's affinity for its substrates and its catalytic turnover rate.

| Substrate | Michaelis Constant (Km) | Catalytic Rate Constant (kcat) | Catalytic Efficiency (kcat/Km) | Reference |

| ATP | 393.0 ± 15.3 µM | 2.4 ± 0.3 min-1 | 5.9 x 10-3 µM-1min-1 | [6] |

| GTP | 94.2 ± 11.1 µM | 2.6 ± 0.2 min-1 | 2.8 x 10-2 µM-1min-1 | [6] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments that were instrumental in the early characterization of cGAS substrate specificity.

Recombinant cGAS Expression and Purification

Objective: To produce and purify active recombinant cGAS for in vitro assays.

Methodology:

-

Cloning: The cDNA encoding for human or mouse cGAS (often a C-terminally truncated, active form) is cloned into a bacterial expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (6xHis) tag for affinity purification.

-

Expression: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3). A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin). The starter culture is grown overnight at 37°C with shaking.

-

Large-Scale Culture and Induction: The overnight culture is used to inoculate a larger volume of LB broth. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature, typically 16-20°C, for an extended period (e.g., 16-18 hours) to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 10% glycerol). The resuspended cells are lysed by sonication on ice.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation. The supernatant containing the soluble 6xHis-tagged cGAS is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column pre-equilibrated with lysis buffer.

-

Washing and Elution: The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The 6xHis-cGAS is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography (gel filtration) to remove aggregates and other contaminants.

-

Protein Concentration and Storage: The purified protein is concentrated using a centrifugal filter unit. The concentration is determined using a Bradford assay or by measuring absorbance at 280 nm. The purified cGAS is stored at -80°C in a storage buffer containing glycerol.

In Vitro cGAS Activity Assay

Objective: To measure the enzymatic activity of purified cGAS in the presence of various substrates.

Methodology:

-

Reaction Setup: The standard reaction is set up in a reaction buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, and 1 mM DTT).

-

Activator DNA Preparation: Double-stranded DNA activators of desired lengths are prepared by annealing complementary single-stranded oligonucleotides.

-

Enzyme Reaction: Purified recombinant cGAS is added to the reaction buffer containing the dsDNA activator and the nucleotide substrates (ATP and GTP, typically at concentrations ranging from 100 µM to 1 mM).

-

Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 1-2 hours).

-

Reaction Quenching: The reaction is stopped by heat inactivation (e.g., 95°C for 5 minutes) or by the addition of EDTA to chelate the magnesium ions.

-

Product Analysis by HPLC: The reaction products are analyzed by high-performance liquid chromatography (HPLC).

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of two buffers is used for separation: Buffer A (e.g., 20 mM ammonium (B1175870) acetate) and Buffer B (e.g., methanol (B129727) or acetonitrile).

-

Detection: The elution of nucleotides is monitored by UV absorbance at 254 nm.

-

Quantification: The amount of 2'3'-cGAMP produced is quantified by comparing the peak area to a standard curve of known 2'3'-cGAMP concentrations.

-

DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

Objective: To qualitatively or quantitatively assess the binding of cGAS to different DNA substrates.

Methodology:

-

DNA Probe Labeling: The DNA probe (e.g., a 45 bp dsDNA fragment) is labeled with a radioactive isotope (e.g., 32P) at the 5' end using T4 polynucleotide kinase or with a non-radioactive tag (e.g., biotin).

-

Binding Reaction: The labeled DNA probe is incubated with varying concentrations of purified cGAS in a binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Electrophoresis: The reaction mixtures are loaded onto a native polyacrylamide gel. The electrophoresis is carried out at a low temperature (e.g., 4°C) to maintain the protein-DNA complexes.

-

Detection:

-

For radioactive probes, the gel is dried and exposed to a phosphor screen or X-ray film.

-

For biotinylated probes, the DNA is transferred to a nylon membrane and detected using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.

-

-

Analysis: The formation of a cGAS-DNA complex is observed as a band with slower mobility (a "shift") compared to the free DNA probe. The intensity of the shifted band can be quantified to determine the binding affinity.

Visualizations

cGAS-STING Signaling Pathway

Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.

Experimental Workflow for Determining cGAS Substrate Specificity

Caption: Workflow for characterizing cGAS substrate specificity.

References

- 1. The cGAS-STING pathway for DNA sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Variety of Nucleic Acid Species Are Sensed by cGAS, Implications for Its Diverse Functions [frontiersin.org]

- 3. Regulation of cGAS Activity and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Mechanism of Double-stranded DNA Sensing through the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Decoding the Innate Immune Signal: A Technical Guide to the Structural Analysis of 2'3'-cGAMP Binding to STING

For Immediate Release

This technical guide provides an in-depth exploration of the structural and molecular interactions between the second messenger molecule 2',3'-cyclic GMP-AMP (2'3'-cGAMP) and the Stimulator of Interferator Genes (STING) protein. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, oncology, and infectious diseases. Here, we delineate the critical conformational changes, signaling cascades, and biophysical parameters that define this pivotal interaction in the innate immune system.

Introduction: The cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1] Upon encountering dsDNA, cGAS synthesizes the endogenous second messenger 2'3'-cGAMP.[2][3] This cyclic dinucleotide then binds directly to the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein, initiating a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][3] Understanding the structural basis of 2'3'-cGAMP's interaction with STING is paramount for the development of novel therapeutics that can modulate this pathway for the treatment of cancers, autoimmune disorders, and infectious diseases.

The Binding Event: A Symphony of Conformational Changes

In its inactive state, STING exists as a homodimer. The binding of 2'3'-cGAMP to a cleft in the C-terminal domain (CTD) of the STING dimer induces a significant conformational change, which is the linchpin of its activation. This structural rearrangement involves a large-scale domain rotation and the formation of a "lid" over the binding pocket, effectively sequestering the 2'3'-cGAMP molecule. This "closed" conformation is the active state of the STING dimer.

Upon activation, STING oligomerizes and translocates from the ER to the Golgi apparatus.[3] This process is crucial for the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the expression of type I interferons and other immune-stimulatory genes.[1]

Quantitative Analysis of 2'3'-cGAMP-STING Interaction

The binding affinity of 2'3'-cGAMP for STING is a critical parameter that governs the potency of the downstream immune response. Various biophysical techniques have been employed to quantify this interaction, consistently demonstrating a high-affinity binding in the nanomolar range. In contrast, bacterial cyclic dinucleotides, such as cyclic-di-GMP, exhibit a significantly lower binding affinity for human STING, typically in the micromolar range.[3]

| Ligand | STING Variant | Dissociation Constant (Kd) | Experimental Method |

| 2'3'-cGAMP | Wild Type Human STING (CTD) | 3.79 nM - 9.23 nM | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)[4] |

| 2'3'-cGAMP | Wild Type Human STING | ~4.0 nM | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)[4][5] |

| 2'2'-cGAMP | Wild Type Human STING | 287 nM | Not Specified[4] |

| c-di-GMP | Wild Type Human STING | ~μM range | Isothermal Titration Calorimetry (ITC)[3] |

Table 1: Comparison of equilibrium dissociation constants (Kd) for various cyclic dinucleotides binding to the STING protein. A lower Kd value indicates a higher binding affinity.[3][4][5]

Visualizing the STING Activation and Analysis Workflow

To provide a clearer understanding of the molecular events and experimental procedures, the following diagrams illustrate the STING signaling pathway and a general workflow for its structural analysis.

References

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. biorxiv.org [biorxiv.org]

The Evolutionary Trajectory of cGAS-STING Signaling: From Primordial Defense to Vertebrate Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a cornerstone of innate immunity, orchestrating responses to cytosolic DNA, a hallmark of infection and cellular damage. This technical guide provides a comprehensive exploration of the evolutionary journey of the cGAS-STING pathway, tracing its origins from ancient prokaryotic defense systems to its complex and multifaceted roles in vertebrate immunity. We delve into the structural and functional diversification of the core components, cGAS and STING, across different species, supported by quantitative biochemical data. Detailed experimental protocols for key assays are provided to facilitate further research and drug development in this critical area. Signaling pathway diagrams, experimental workflows, and logical relationships are visualized using Graphviz to offer clear and concise representations of the complex processes involved.

Introduction: An Ancient Guardian of Cellular Integrity

The detection of foreign or misplaced DNA within the cytoplasm is a fundamental danger signal that triggers a potent immune response. The cGAS-STING pathway has emerged as a central player in this surveillance mechanism. In mammals, the pathway is initiated by the enzyme cGAS, which, upon binding to double-stranded DNA (dsDNA), synthesizes the second messenger cyclic GMP-AMP (cGAMP)[1][2]. This unique cyclic dinucleotide, featuring a mixed 2'-5' and 3'-5' phosphodiester linkage, acts as a high-affinity ligand for the endoplasmic reticulum-resident protein STING[3]. Activation of STING leads to a signaling cascade culminating in the production of type I interferons and other pro-inflammatory cytokines, which establish an antiviral state and orchestrate a broader immune response[1].

However, the evolutionary roots of this pathway run much deeper than the vertebrate immune system. Core components of cGAS-STING signaling predate the evolution of type I interferons by over 600 million years, with origins traceable to bacterial anti-phage defense systems[1]. This guide will dissect the evolutionary milestones of the cGAS-STING pathway, highlighting the key adaptations that have shaped its function across the tree of life.

The Prokaryotic Origins: A Defense Against Phages

The evolutionary precursor to the eukaryotic cGAS-STING pathway is found in bacteria in the form of the Cyclic Oligonucleotide-Based Antiphage Signaling System (CBASS)[1]. In these systems, cGAS/DncV-like nucleotidyltransferases (CD-NTases) synthesize a variety of cyclic oligonucleotide second messengers in response to bacteriophage infection. These messengers then activate effector proteins, some of which are related to STING, to trigger abortive infection mechanisms and protect the bacterial population.

Bacterial STING homologs, often fused to effector domains like Toll/interleukin-1 receptor (TIR), exhibit high affinity and strict specificity for 3'-5' linked cyclic dinucleotides, such as 3'3'-cGAMP and cyclic-di-GMP[1]. This highlights the ancient function of STING as a direct sensor of cyclic dinucleotides.

Diversification in Invertebrates: Beyond Antiviral Immunity

Homologs of both cGAS and STING are present in a wide range of invertebrates, including choanoflagellates, the closest living relatives of animals, as well as in cnidarians (e.g., sea anemones) and insects (e.g., fruit flies)[2][4]. However, the pathway exhibits significant functional and mechanistic diversity in these lineages.

Ligand and Second Messenger Plasticity: Invertebrate cGAS-like receptors (cGLRs) display a broader ligand specificity than their vertebrate counterparts. For instance, in Drosophila melanogaster, cGLR1 is activated by double-stranded RNA (dsRNA) and synthesizes the novel cyclic dinucleotide 3'2'-cGAMP[5][6][7]. Another Drosophila cGLR, cGLR2, produces a mix of 2'3'-cGAMP and 3'2'-cGAMP[6]. This diversification in ligand recognition and second messenger production allows for a more tailored response to different pathogens.

Downstream Signaling: A key difference in invertebrates is the nature of the downstream response. In the absence of a type I interferon system, invertebrate STING signaling often leads to the activation of NF-κB and autophagy[4]. In the sea anemone Nematostella vectensis, STING activation by 2'3'-cGAMP induces a broad transcriptional response that includes both antibacterial and antiviral genes, mediated in part by NF-κB[8][9]. Autophagy is considered a primordial function of STING, providing a basic mechanism to clear intracellular pathogens[7].

Adaptation in Vertebrates: The Rise of Interferon

The cGAS-STING pathway underwent significant adaptations in vertebrates, becoming a central pillar of antiviral defense through its coupling to the type I interferon system.

Structural Refinements for Enhanced DNA Sensing: Vertebrate cGAS proteins acquired a zinc-ribbon domain, which enhances their DNA binding affinity and specificity[2][10]. Human cGAS, in particular, has evolved to preferentially recognize longer DNA fragments (>45 bp), a mechanism that may help to distinguish pathogenic DNA from self-DNA fragments and prevent autoimmune reactions[10].

Evolution of the STING C-Terminal Tail (CTT): A pivotal event in vertebrate STING evolution was the acquisition of a C-terminal tail (CTT). This region is absent in invertebrate STING homologs and is essential for the recruitment of the kinase TBK1, which in turn phosphorylates the transcription factor IRF3, leading to the induction of type I interferons[11]. This innovation tightly linked the ancient DNA sensing machinery to a potent antiviral response.

Quantitative Data on cGAS-STING Evolution

The functional evolution of the cGAS-STING pathway is reflected in the biochemical properties of its core components across different species. The following tables summarize key quantitative data for cGAS and STING orthologs.

Table 1: cGAS DNA Binding Affinity and Enzymatic Activity

| Species | cGAS Ortholog | Ligand | Kd (DNA) | Km (ATP) | Km (GTP) | kcat | Reference(s) |

| Homo sapiens | Human cGAS | dsDNA | ~200 nM | 393.0 ± 15.3 µM | 94.2 ± 11.1 µM | 2.4 ± 0.3 min-1 | [1][12] |

| Mus musculus | Mouse cGAS | dsDNA | Not specified | Not specified | Not specified | Not specified | [10] |

| Bacterial | CD-NTase (example) | dsDNA | Not specified | Not specified | Not specified | Not specified | [1] |

Note: Quantitative data for cGAS enzymatic activity and DNA binding affinity across a wide range of species is still an active area of research. The provided data represents available information.

Table 2: STING Ligand Binding Affinity

| Species | STING Ortholog | Ligand | Kd | Reference(s) |

| Homo sapiens | Human STING | 2'3'-cGAMP | 3.79 - 9.23 nM | [13][14][15][16] |

| Homo sapiens | Human STING | 2'2'-cGAMP | 287 nM | [15] |

| Homo sapiens | Human STING | c-di-GMP | 1.21 µM | [12] |

| Homo sapiens | Human STING | 3'3'-cGAMP | 1.04 µM | [12] |

| Mus musculus | Mouse STING (R231) | 2'3'-cGAMP | ~0.1-0.3 µM | [14] |

| Nematostella vectensis | NvSTING | 2'3'-cGAMP | Indistinguishable from human STING | [5] |

| Nematostella vectensis | NvSTING | 3'3'-cGAMP | Enhanced affinity compared to human | [17] |

| Drosophila melanogaster | DmSTING | 3'2'-cGAMP | Specific recognition | [5][6][7] |

| Bacterial | FsSTING | 3'3'-cGAMP | High affinity (nM range) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cGAS-STING pathway.

In Vitro cGAMP Synthesis Assay

This protocol describes the synthesis of 2'3'-cGAMP using purified cGAS enzyme.

Materials:

-

Purified recombinant cGAS protein

-

dsDNA (e.g., 45 bp ISD)

-

ATP and GTP

-

Reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[α-³²P]ATP (for radiolabeling)

-

Alkaline phosphatase

-

Thin-layer chromatography (TLC) plate (PEI-Cellulose F)

-

TLC running buffer (1.5 M KH₂PO₄, pH 3.5)

Procedure:

-

Set up the reaction mixture containing reaction buffer, dsDNA, ATP, GTP, and [α-³²P]ATP.

-

Initiate the reaction by adding purified cGAS protein.

-

Incubate at 37°C for a defined period (e.g., 1-2 hours).

-

Terminate the reaction by heat inactivation at 95°C for 5 minutes.

-

Treat the reaction with alkaline phosphatase to hydrolyze unincorporated nucleotides.

-

Spot the reaction mixture onto a TLC plate.

-

Develop the TLC plate using the running buffer.

-

Visualize the radiolabeled cGAMP product by autoradiography.

STING Activation Assay (Phosphorylation)

This protocol outlines the assessment of STING activation by detecting its phosphorylation via Western blot.

Materials:

-

Cells expressing STING (e.g., THP-1 monocytes)

-

STING agonist (e.g., 2'3'-cGAMP) or DNA for transfection

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies (anti-phospho-STING, anti-STING, anti-TBK1, anti-phospho-IRF3, anti-IRF3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with the STING agonist or transfect with DNA for the desired time.

-

Lyse the cells in lysis buffer and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using a chemiluminescence imaging system.

cGAS-DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol describes a method to assess the binding of cGAS to DNA.

Materials:

-

Purified recombinant cGAS protein

-

Radiolabeled or fluorescently labeled dsDNA probe

-

Binding buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 5% glycerol)

-

Polyacrylamide gel and electrophoresis apparatus

-

Gel imaging system

Procedure:

-

Incubate varying concentrations of purified cGAS with a fixed amount of labeled dsDNA probe in binding buffer on ice.

-

Load the samples onto a native polyacrylamide gel.

-

Run the gel at a low voltage in a cold room to prevent complex dissociation.

-

Visualize the DNA-protein complexes by autoradiography or fluorescence imaging. A "shift" in the migration of the labeled DNA indicates binding to cGAS.

Conclusion and Future Directions

The cGAS-STING pathway represents a remarkable example of evolutionary adaptation, transforming from a prokaryotic defense mechanism into a sophisticated sensor of cellular danger in vertebrates. Its journey highlights the plasticity of innate immune signaling and the continuous arms race between hosts and pathogens. For researchers and drug development professionals, understanding the evolutionary nuances of this pathway is paramount. The diversification of cGLRs in invertebrates suggests a rich source of novel nucleic acid sensors and signaling molecules. Furthermore, the species-specific differences in STING activation and downstream signaling have important implications for the development of STING agonists and antagonists as therapeutics for a range of diseases, including cancer, autoimmune disorders, and infectious diseases. Future research should continue to explore the functional diversity of the cGAS-STING pathway in a broader range of species to uncover new regulatory mechanisms and therapeutic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. uniprot.org [uniprot.org]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. Two cGAS-like receptors induce antiviral immunity in Drosophila [ideas.repec.org]

- 7. cGAS-like receptors sense RNA and control 3′2′-cGAMP signalling in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The cyclic dinucleotide 2′3′-cGAMP induces a broad antibacterial and antiviral response in the sea anemone Nematostella vectensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The cyclic dinucleotide 2'3'-cGAMP induces a broad antibacterial and antiviral response in the sea anemone Nematostella vectensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure of the human cGAS–DNA complex reveals enhanced control of immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Environmental sensing and response genes in Cnidaria: the chemical defensome in the sea anemone Nematostella vectensis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biomol.com [biomol.com]

- 13. selleckchem.com [selleckchem.com]

- 14. selleck.co.jp [selleck.co.jp]

- 15. benchchem.com [benchchem.com]

- 16. childrenshospital.org [childrenshospital.org]

- 17. 7mwz - Structure of drosophila STING in complex with 3'2'-cGAMP - Summary - Protein Data Bank Japan [pdbj.org]

mechanism of cGAS activation by cytosolic DNA

An In-Depth Technical Guide on the Core Mechanism of cGAS Activation by Cytosolic DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic GMP-AMP synthase (cGAS) is a primary sensor of cytosolic double-stranded DNA (dsDNA), a key pathogen-associated molecular pattern (PAMP) and damage-associated molecular pattern (DAMP) that signals infection or cellular stress.[1] Upon binding to dsDNA, cGAS undergoes significant conformational changes, leading to its enzymatic activation and the synthesis of the second messenger 2’3’-cyclic GMP-AMP (2’3’-cGAMP).[2] This molecule subsequently activates the STING (Stimulator of Interferon Genes) pathway, culminating in the production of type I interferons and other inflammatory cytokines, which are crucial for orchestrating an effective innate immune response.[3][4] Understanding the precise mechanism of cGAS activation is paramount for the development of novel therapeutics targeting autoimmune diseases, cancers, and infectious diseases. This guide provides a detailed examination of the molecular events governing cGAS activation, quantitative data on these interactions, key experimental protocols, and visual representations of the involved pathways.

The cGAS-STING Signaling Pathway: An Overview

The cGAS-STING pathway is a central axis of the innate immune system responsible for detecting cytosolic DNA.[3] In healthy cells, DNA is confined to the nucleus and mitochondria.[1] Its presence in the cytosol is a danger signal, indicating events such as viral or bacterial infection, mitochondrial damage, or genomic instability.[5][6]

The pathway is initiated by the direct recognition of cytosolic dsDNA by cGAS.[7] This binding event triggers the synthesis of 2’3’-cGAMP from ATP and GTP.[8] As a second messenger, 2’3’-cGAMP binds to the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein.[9] This binding induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[10][11] At the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[9] TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[12] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β).[1][9] Concurrently, the STING-TBK1 axis can also activate the NF-κB pathway, leading to the expression of pro-inflammatory cytokines.[4][12]

Caption: Overview of the cGAS-STING signaling pathway.

The Core Mechanism of cGAS Activation

The activation of cGAS is a multi-step process involving DNA binding, protein oligomerization, and significant conformational changes that create a catalytically competent active site.

DNA Recognition and Binding

In its resting state, cGAS exists as an inactive monomer.[10] It recognizes and binds dsDNA in a sequence-independent manner.[6] The primary binding interface is a positively charged surface formed by a cluster of lysine (B10760008) and arginine residues.[12] This electrostatic interaction facilitates the initial capture of the negatively charged DNA backbone. A conserved zinc-finger motif also plays a crucial role in DNA recognition and proper orientation for activation.[2][12]

Conformational Changes and The "DNA Ladder" Dimerization Model

Upon binding to dsDNA, cGAS undergoes a profound structural rearrangement.[13][14] Structural studies have revealed that the active cGAS complex consists of a 2:2 stoichiometry, where two cGAS molecules bind to two parallel dsDNA molecules, forming a "ladder-like" structure.[13][14][15]

Each cGAS monomer possesses two distinct DNA-binding surfaces, designated site A and site B.[15] In the 2:2 complex, one cGAS molecule's site A binds to one DNA duplex, while its site B binds to the second, adjacent DNA duplex. The second cGAS molecule reciprocates this binding arrangement. This cross-bridging of the two DNA molecules by the two cGAS proteins is essential for stabilizing the complex and triggering enzymatic activation.[13][16][17] This induced-fit dimerization brings the catalytic domains of the two cGAS molecules into close proximity, creating a shared, competent active site.[15]

A critical "activation loop" undergoes a switch-like conformational change upon DNA binding, moving from an exposed, auto-inhibited state to a rearranged conformation that forms part of the catalytic pocket.[6][13][14] This rearrangement is essential for the proper positioning of the ATP and GTP substrates for catalysis.[18]

Caption: Mechanism of cGAS activation by cytosolic dsDNA.

DNA Length Dependence

The activation of cGAS is highly dependent on the length of the dsDNA ligand. While mouse cGAS can be activated by relatively short DNA fragments (16-18 bp in vitro), human cGAS requires longer DNA, typically greater than 45 bp, for robust activation.[15][19][20] This length requirement is necessary to span the two DNA binding sites on the cGAS dimer and to overcome an intrinsic auto-inhibitory mechanism in the human enzyme, ensuring that the pathway is not triggered by small, innocuous DNA fragments.[15][20] The formation of the 2:2 ladder-like complex is favored by longer DNA molecules, which can accommodate the binding of multiple cGAS dimers, leading to cooperative binding and signal amplification through liquid-phase condensation.[5][11]

Quantitative Data on cGAS-DNA Interaction

The affinity and kinetics of the cGAS-DNA interaction are critical parameters for its activation. The following tables summarize key quantitative data reported in the literature. Note that values can vary based on the specific cGAS construct (full-length vs. catalytic domain), species (human vs. mouse), DNA ligand, and experimental conditions.

Table 1: cGAS-DNA Binding Affinities

| cGAS Variant | DNA Ligand | Method | Dissociation Constant (Kd) | Reference |

| Mouse cGAS (catalytic domain) | 45 bp ISD | Fluorescence Anisotropy | ~10 µM | [7] |

| Human cGAS (catalytic domain) | 45 bp ISD | Isothermal Titration Calorimetry (ITC) | ~20 µM | [7] |

| Full-length cGAS | dsDNA | Fluorescence Anisotropy | ~90 nM | [7] |

| Full-length cGAS | ssDNA | Fluorescence Anisotropy | ~1.5 µM | [7] |

| Mouse cGAS | 20 bp dsDNA | dcFCCS | 148.6 ± 20.3 nM | [21] |

| Mouse cGAS | 45 bp dsDNA | dcFCCS | 25.4 ± 3.4 nM | [21] |

Table 2: Kinetic Parameters for 2'3'-cGAMP Synthesis

| cGAS Variant | Substrates | Method | KM | kcat | Reference |

| Mouse cGAS | ATP, GTP | HPLC-based assay | ATP: ~250 µM, GTP: ~250 µM | - | [8] |

| Thermophilic cGAS | ATP, GTP | HPLC-based assay | - | 0.052 ± 0.014 U/mg | [22] |

Note: Comprehensive kinetic data (kcat, KM) for human cGAS is not consistently reported across the literature, with some studies suggesting a more complex, multi-step reaction mechanism.[8]

Key Experimental Protocols

The study of cGAS activation relies on a variety of biochemical and cell-based assays. Below are generalized protocols for two fundamental experiments.

In Vitro cGAS Activity Assay

This assay measures the enzymatic activity of purified cGAS by quantifying the production of 2'3'-cGAMP in the presence of a DNA agonist.

1. Reagents and Materials:

-

Purified recombinant cGAS protein

-

DNA activator (e.g., Herring Testis DNA, 45 bp Interferon Stimulatory DNA (ISD))

-

Reaction Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 µM ZnCl₂[23]

-

Substrates: ATP and GTP (e.g., 1 mM each)

-

Stop Solution: 0.5 M EDTA

-

Detection System: HPLC, LC-MS/MS, or a competitive ELISA/TR-FRET assay kit for 2'3'-cGAMP[24][25]

2. Procedure:

-

Prepare a reaction mixture containing the reaction buffer, DNA activator (e.g., 10 ng/µL), and purified cGAS (e.g., 0.1 µM).[23]

-

Pre-incubate the mixture at 37°C for 10 minutes to allow cGAS-DNA binding.

-

Initiate the reaction by adding ATP and GTP to a final concentration of 1 mM each.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).[23]

-

Stop the reaction by adding EDTA to chelate Mg²⁺ ions.

-